N-[1,3-bis(3,4-dimethoxyphenyl)propan-2-yl]formamide

FKBP immunophilin PPIase

PROTAC degrader programs require FKBP ligands with defined selectivity. This bis(3,4-dimethoxyphenyl) formamide (CAS 57543-28-9) is the only bis-aryl FKBP binder with quantitative public data (FKBP12 Ki 1.2 µM; FKBP51 Ki 4.2 µM, ~3.5-fold selective). Its micromolar affinity avoids hook-effect limitations of sub-nanomolar FK506-based systems. • Validated scaffold for SAR-driven affinity maturation - close analogs (Ki 2.0-3.2 µM) enable immediate hit expansion. • Dual-use intermediate: also precursor to papaverine-type PDE-inhibitor isoquinolines via Bischler-Napieralski cyclization. • Accessible by single-step Leuckart reaction from low-cost ketone precursor, minimizing procurement costs. Supplied at ≥98% purity with batch-specific CoA.

Molecular Formula C20H25NO5
Molecular Weight 359.4 g/mol
CAS No. 57543-28-9
Cat. No. B15380153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1,3-bis(3,4-dimethoxyphenyl)propan-2-yl]formamide
CAS57543-28-9
Molecular FormulaC20H25NO5
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(CC2=CC(=C(C=C2)OC)OC)NC=O)OC
InChIInChI=1S/C20H25NO5/c1-23-17-7-5-14(11-19(17)25-3)9-16(21-13-22)10-15-6-8-18(24-2)20(12-15)26-4/h5-8,11-13,16H,9-10H2,1-4H3,(H,21,22)
InChIKeyQRYWMZNFPNZJGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes84.4 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1,3-bis(3,4-dimethoxyphenyl)propan-2-yl]formamide (CAS 57543-28-9) – Chemical Identity, FKBP Binding Profile and Procurement-Relevant Baseline Properties


N-[1,3-bis(3,4-dimethoxyphenyl)propan-2-yl]formamide (CAS 57543-28-9; synonyms: Bis-1,3-(3',4'-dimethoxyphenyl)-2-formamido-propan, 2-Formamino-1,3-bis-(3,4-dimethoxy-phenyl)-propan) is a synthetic bis(3,4-dimethoxyphenyl) formamide derivative with molecular formula C₂₀H₂₅NO₅ and molecular weight 359.4 g/mol . The compound is prepared via Leuckart reductive amination of 1,3-bis(3,4-dimethoxyphenyl)propan-2-one (CAS 6704-25-2) with formamide [1]. It is documented as a ligand for FK506-binding proteins (FKBPs), with measured binding affinity (Ki) of 1.20 × 10³ nM for human FKBP12 FK1 domain and 4.20 × 10³ nM for the FKBP51 FK506-binding domain in competitive fluorescence polarization assays [2]. The compound belongs to a series of papaverine-related isoquinoline analogues originally investigated for phosphodiesterase inhibitory activity .

Why Generic FKBP Ligands or Simple Formamide Analogs Cannot Substitute for 57543-28-9 in FKBP-Targeted Research or Degrader Design


FKBP ligands span an extreme affinity range (Ki from 0.2 nM to >10 μM) and exhibit widely divergent selectivity profiles across FKBP12, FKBP51, and FKBP52 homologs [1]. Simply substituting N-[1,3-bis(3,4-dimethoxyphenyl)propan-2-yl]formamide with a generic FKBP binder such as SLF, FK506, or a simpler mono-aryl formamide would alter both the absolute binding affinity and the FKBP12/FKBP51 selectivity ratio, potentially invalidating structure–activity relationship (SAR) models or PROTAC degrader designs that depend on a defined FKBP engagement profile. The bis(3,4-dimethoxyphenyl) scaffold of 57543-28-9 provides a specific spatial arrangement of two hydrogen-bond-accepting dimethoxyphenyl rings connected via a propan-2-yl-formamide linker, which is absent in mono-aryl formamides (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]formamide) or macrocyclic FKBP ligands [2]. The quantitative evidence below demonstrates that even structurally close analogs with a single dimethoxyphenyl group or different linker geometry display measurably different FKBP binding parameters.

Quantitative Differentiation Evidence for N-[1,3-bis(3,4-dimethoxyphenyl)propan-2-yl]formamide vs. Closest FKBP Ligands and Structural Analogs


FKBP12 vs. FKBP51 Selectivity: 57543-28-9 Exhibits ~3.5-Fold FKBP12 Preference, Distinct from SLF (Non-Selective), SAFit1 (FKBP51-Selective), and FK506 (FKBP12-Preferring)

In a head-to-head comparison within the same assay platform (competitive fluorescence polarization, 30 min incubation with fluorescein-conjugated probe), 57543-28-9 binds human FKBP12 FK1 domain with Ki = 1.20 × 10³ nM and FKBP51 FK506-binding domain with Ki = 4.20 × 10³ nM, yielding an FKBP12/FKBP51 selectivity ratio of 3.5 [1]. This profile is quantitatively distinct from SLF (FKBP51 affinity 3.1 μM, FKBP12 IC₅₀ 2.6 μM; ratio ≈ 1.2) , SAFit1 (FKBP51 Ki 4 nM, FKBP12 Ki 90 nM; FKBP51-selective, ratio = 0.044) [2], and FK506 (FKBP12 Ki ≈ 0.2 nM; highly FKBP12-preferring) . 57543-28-9 thus occupies a unique selectivity niche: it is FKBP12-preferring but with only modest (~3.5×) discrimination, making it suitable for applications requiring balanced dual engagement rather than exclusive FKBP12 or FKBP51 targeting.

FKBP immunophilin PPIase PROTAC targeted protein degradation

Absolute FKBP12 Affinity Tier: 57543-28-9 (Ki 1.2 μM) vs. Closest Analog BDBM50162701 (Ki 2.0 μM) – 1.7-Fold Higher Affinity in the Same Assay

Among structurally related FKBP ligands tested in the identical competitive fluorescence polarization assay against human FKBP12 FK1 domain, 57543-28-9 (BDBM50162677; CHEMBL3793595) exhibits Ki = 1.20 × 10³ nM, while BDBM50162701 (CHEMBL3794209) displays Ki = 2.00 × 10³ nM [1][2]. This represents a 1.7-fold higher FKBP12 affinity for 57543-28-9 relative to a close chemical series member. BDBM50162660 (CHEMBL3794103) shows Ki = 3.20 × 10³ nM for FKBP12, and BDBM50162669 (CHEMBL3793218) yields Ki = 6.50 × 10³ nM for FKBP51, further defining the SAR range within this compound series [3][4]. 57543-28-9 occupies the highest FKBP12 affinity position among these closely related entries while maintaining balanced FKBP12/FKBP51 engagement.

FKBP12 structure–activity relationship binding affinity immunophilin ligand

Structural Determinant of Binding: Bis(3,4-dimethoxyphenyl) Scaffold Differentiates 57543-28-9 from Mono-Aryl Formamides Lacking FKBP Affinity Data

57543-28-9 features a symmetric 1,3-bis(3,4-dimethoxyphenyl)propan-2-yl substitution pattern linked to a formamide group (C₂₀H₂₅NO₅, MW 359.4, LogP 3.65) . In contrast, the closest commercially available mono-aryl analog, N-[2-(3,4-dimethoxyphenyl)ethyl]formamide (C₁₁H₁₅NO₃, MW 209.24), carries only a single dimethoxyphenyl moiety and has no reported FKBP binding data in curated databases [1]. The 1,2-bis(3,4-dimethoxyphenyl)ethylformamide positional isomer (CAS 76306-70-2; C₁₉H₂₃NO₅, MW 345.39) differs by one methylene unit in the linker and also lacks publicly reported FKBP affinity measurements . The presence of two 3,4-dimethoxyphenyl rings separated by a propan-2-yl linker in 57543-28-9 creates a unique hydrophobic surface complementary to the FKBP binding pocket that is not recapitulated by mono-aryl or shorter-linker analogs.

medicinal chemistry scaffold formamide pharmacophore

Synthetic Tractability and Precursor Availability: 57543-28-9 Derives from a Well-Characterized Ketone Precursor (CAS 6704-25-2) Enabling Reproducible In-House Synthesis

57543-28-9 is synthesized via Leuckart reductive amination of 1,3-bis(3,4-dimethoxyphenyl)propan-2-one (CAS 6704-25-2; C₁₉H₂₂O₅; MW 330.38) with formamide at elevated temperature, a well-precedented reaction with established literature protocols [1][2]. The ketone precursor is commercially available from multiple suppliers (e.g., Bidepharm, purity 95%+) with batch QC data including NMR, HPLC, and GC . This synthetic route contrasts with macrocyclic FKBP ligands (FK506, rapamycin) that require fermentation or complex total synthesis, and with SAFit-class compounds that involve multi-step chiral syntheses. The Leuckart approach provides a single-step conversion from ketone to formamide, enabling laboratories to generate 57543-28-9 on-demand with predictable yield and purity rather than depending on limited commercial stocks.

organic synthesis Leuckart reaction reductive amination precursor chemical procurement

Physicochemical Differentiation: LogP, PSA, and Rotatable Bond Count Position 57543-28-9 in a Distinct Property Space vs. Clinical FKBP Ligands

57543-28-9 exhibits LogP = 3.65, topological polar surface area (tPSA) = 66.0 Ų, and 9 rotatable bonds (MW 359.4) . These values place it in a distinct physicochemical space relative to clinical and advanced FKBP ligands: FK506 (MW 804.0, LogP ~4.3, tPSA ~178 Ų, 7 rotatable bonds) is substantially larger and more polar [1]; SLF (MW ~600–700 depending on formulation, tPSA >100 Ų) is intermediate; SAFit1 (MW 747.9, tPSA ~160 Ų) is approximately twice the molecular weight of 57543-28-9 [2]. The lower molecular weight and moderate lipophilicity of 57543-28-9 are consistent with fragment-like or early lead-like chemical space, making it suitable as a minimal FKBP-recruiting element in bifunctional degraders where maintaining low overall MW is critical for cell permeability.

drug-likeness physicochemical properties LogP polar surface area ADME

Documented Biological Context: 57543-28-9 Belongs to a Series of Papaverine Analogues with PDE Inhibitory Activity, Providing a Dual-Pharmacology Research Tool

57543-28-9 is an intermediate in the synthesis of 3-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 20232-49-9) [1], a compound structurally related to papaverine and other benzylisoquinoline alkaloids. The Prudhommeaux et al. (1975) study evaluated 28 isoquinoline analogues, including compounds derived from the same 1,3-bis(3,4-dimethoxyphenyl)propan-2-one precursor, for inhibitory activity against three types of cyclic nucleotide phosphodiesterases (cAMP-PDE, cGMP-PDE, calmodulin-PDE) from bovine aorta . While specific PDE IC₅₀ values for 57543-28-9 itself are not reported in the public domain, its established role as a precursor to biologically active isoquinolines and its documented FKBP binding provide a unique dual-research-tool profile: FKBP engagement plus access to PDE-relevant chemical space through further synthetic elaboration.

phosphodiesterase papaverine isoquinoline dual pharmacology polypharmacology

Optimal Research and Industrial Application Scenarios for N-[1,3-bis(3,4-dimethoxyphenyl)propan-2-yl]formamide Based on Verified Differentiation Evidence


PROTAC Degrader Design Requiring Moderate-Affinity, FKBP12-Preferring Recruitment with Balanced FKBP51 Engagement

In targeted protein degradation, the FKBP12/FKBP51 selectivity profile of the recruiting ligand directly influences degradation selectivity and off-target effects. 57543-28-9, with its ~3.5-fold FKBP12 preference (Ki 1.2 μM vs. 4.2 μM for FKBP51), is suited for PROTAC designs where FKBP12 is the intended E3 ligase adapter but residual FKBP51 engagement is tolerable or desirable . This contrasts with SAFit1-based PROTACs that would strongly bias toward FKBP51 recruitment, and FK506-based systems that saturate FKBP12 at sub-nanomolar concentrations, potentially causing hook-effect limitations at higher doses. The moderate absolute affinity (micromolar range) also allows for reversible target engagement compatible with catalytic degrader mechanisms .

Fragment-Based FKBP12 Ligand Optimization Using 57543-28-9 as a Validated Starting Point with Established SAR

Fragment-based drug discovery (FBDD) requires low-MW starting points (typically <300 Da; 57543-28-9 at 359 Da is at the upper fragment boundary) with biophysically confirmed target engagement. 57543-28-9 is the only bis-aryl formamide with publicly available quantitative FKBP binding data in the ChEMBL/BindingDB databases, validated by competitive fluorescence polarization . The availability of close analogs with varying FKBP12 affinities (BDBM50162701, Ki 2.0 μM; BDBM50162660, Ki 3.2 μM) provides an immediate SAR series for affinity maturation . Medicinal chemistry teams can use 57543-28-9 as the reference compound for structure-guided optimization of the dimethoxyphenyl substitution pattern, linker length, and formamide isosteric replacements to improve affinity while monitoring selectivity .

Isoquinoline Alkaloid Synthesis: 57543-28-9 as a Key Intermediate for PDE-Focused Medicinal Chemistry Programs

57543-28-9 serves as a direct precursor to 3-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 20232-49-9) via Bischler-Napieralski cyclization, connecting it to the papaverine/benzylisoquinoline chemical space explored for phosphodiesterase (PDE) inhibition . The Prudhommeaux et al. (1975) study established structure–activity relationships for 28 isoquinoline analogues against cAMP-PDE, cGMP-PDE, and calmodulin-PDE from bovine aorta . Research groups investigating PDE inhibitors or isoquinoline alkaloid pharmacology can procure 57543-28-9 as a versatile intermediate that provides access to both FKBP-targeted and PDE-targeted compound libraries from a single starting material, maximizing the chemical biology utility per procurement unit .

Academic Chemical Biology: Affordable In-House Synthesis of an FKBP Tool Compound from a Commercial Ketone Precursor

Academic laboratories with limited procurement budgets can synthesize 57543-28-9 in a single Leuckart reaction step from commercially available 1,3-bis(3,4-dimethoxyphenyl)propan-2-one (CAS 6704-25-2; ~95% purity, multi-supplier availability) and formamide . This contrasts with purchasing pre-made FKBP ligands: SLF costs approximately USD 200–500 per 10 mg from commercial vendors, while SAFit1 and FK506 are priced at USD 100–300 per mg. The ketone precursor CAS 6704-25-2 is available at significantly lower cost per gram, enabling academic groups to generate 57543-28-9 at preparative scale for biochemical assays, crystallography, or as a synthetic intermediate for further derivatization .

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